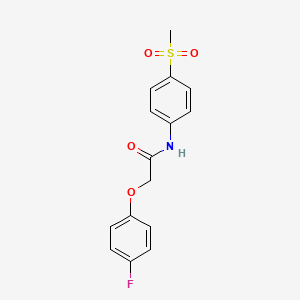
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide (FMP) is a chemical compound that has been studied for its potential applications in scientific research. FMP is a synthetic chemical that can be synthesized in a laboratory setting. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments. In
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve signals in the body. By inhibiting acetylcholinesterase, this compound can increase the level of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both animals and humans. In animals, this compound has been found to increase the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and increased motor coordination. In humans, this compound has been found to have a variety of effects, including increased alertness, improved cognitive function, and improved mood. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to inhibit acetylcholinesterase, which can lead to a variety of physiological effects. Additionally, this compound is relatively easy to synthesize in a laboratory setting. However, this compound can be toxic at high doses and can have adverse effects on the body. Therefore, it is important to use this compound in laboratory experiments with caution.
将来の方向性
The potential applications of 2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide are still being explored. Possible future directions for research on this compound include further studies on its effects on the body, the development of new drugs based on this compound, and the study of its potential applications in other fields, such as neuroscience and pharmacology. Additionally, further studies on the synthesis of this compound and its mechanism of action could lead to the development of more efficient and effective synthesis methods.
合成法
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide can be synthesized through a two-step chemical process. In the first step, 4-fluorophenol is reacted with 4-methanesulfonylphenylacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-fluorophenoxy-4-methanesulfonylphenylacetamide, which is then reacted with a reducing agent, such as sodium borohydride, to produce this compound.
科学的研究の応用
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been found to be useful in the study of proteins, enzymes, and other cellular components. For example, this compound has been used to study the structure and function of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve signals in the body. Additionally, this compound has been used in the study of the effects of drugs on the human body and in the development of new drugs.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-22(19,20)14-8-4-12(5-9-14)17-15(18)10-21-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYKFJFFFCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

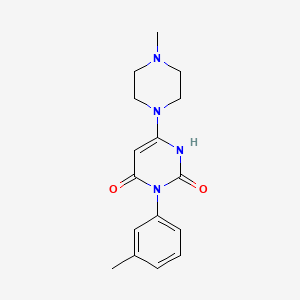

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)
![4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzamide](/img/structure/B6543841.png)
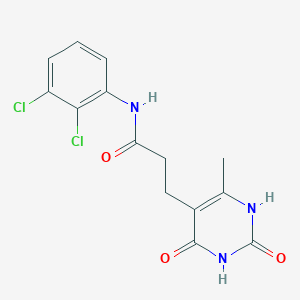
![1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6543861.png)
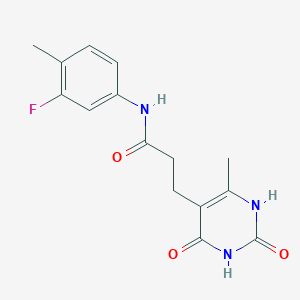
![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)
![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6543914.png)
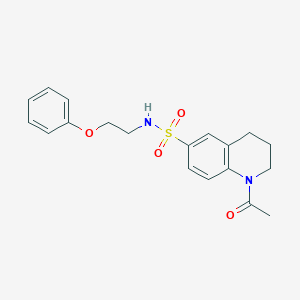
![1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B6543918.png)
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)